molecular formula C14H17NO2S B2954891 5-(4-methoxy-2-methylbenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034208-80-3

5-(4-methoxy-2-methylbenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2954891
CAS No.: 2034208-80-3
M. Wt: 263.36
InChI Key: RAWLLEPXKFQMKE-UHFFFAOYSA-N
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Description

5-(4-Methoxy-2-methylbenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane is a bicyclic heterocyclic compound featuring a sulfur atom (thia) and a nitrogen atom (aza) within its norbornane-like scaffold. The 4-methoxy-2-methylbenzoyl group attached to the nitrogen introduces steric bulk and electron-donating properties, which may influence its pharmacological or chemical behavior.

Properties

IUPAC Name

(4-methoxy-2-methylphenyl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S/c1-9-5-11(17-2)3-4-13(9)14(16)15-7-12-6-10(15)8-18-12/h3-5,10,12H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWLLEPXKFQMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=O)N2CC3CC2CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxy-2-methylbenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves a multi-step process. One common method includes the reaction of 4-methoxy-2-methylbenzoyl chloride with a suitable bicyclic amine under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxy-2-methylbenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-methoxy-2-methylbenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-methoxy-2-methylbenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituent/R-Group Molecular Formula Molecular Weight Key Features/Applications References
5-(4-Methoxy-2-methylbenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane 4-Methoxy-2-methylbenzoyl Not provided Not provided Presumed research use; electron-rich aromatic group may enhance solubility or binding. N/A
BK43339 : 5-(1-Benzothiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane 1-Benzothiophene-2-carbonyl C₁₄H₁₃NOS₂ 275.39 Used in research; benzothiophene group may confer π-stacking interactions.
BK48427 : 5-(Morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane Morpholine-4-sulfonyl C₉H₁₆N₂O₃S₂ 264.36 Sulfonyl group enhances polarity; potential protease or receptor ligand.
5-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane 1-(4-Chlorophenyl)cyclopentanecarbonyl C₁₇H₂₀ClNOS 321.86 Bulky hydrophobic substituent; possible CNS-targeting agent.
5-(Benzothiadiazole-5-carbonyl)-2λ⁶-thia-5-azabicyclo[2.2.1]heptane-2,2-dione Benzothiadiazole-5-carbonyl + dione C₁₃H₁₀N₂O₃S₂ 306.36 Electron-deficient aromatic system; potential fluorescence or enzyme inhibition.
2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide HCl Dioxide + HCl salt C₅H₁₀ClNO₃S 199.66 Oxidized sulfur enhances polarity; used in synthetic chemistry.

Structural and Functional Insights:

Core Scaffold Variations :

  • Thia vs. Oxa : Replacing sulfur with oxygen (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane derivatives) alters electronic properties and hydrogen-bonding capacity, affecting receptor affinity .
  • Substituent Effects :

  • Aromatic Groups : Benzothiophene (BK43339) and benzothiadiazole () introduce planar, π-conjugated systems, favoring interactions with aromatic residues in proteins .

Enantioselectivity: Derivatives like (-)-7-methyl-2-exo-[3'-(2-[¹⁸F]fluoropyridinyl)]-7-azabicyclo[2.2.1]heptane show stereoselective binding in vivo, suggesting the importance of stereochemistry in target engagement .

Synthetic Utility :

  • The hydrochloride salt of 2-thia-5-azabicyclo[2.2.1]heptane () serves as a versatile intermediate for further functionalization, enabling rapid derivatization for structure-activity relationship (SAR) studies .

Biological Activity

5-(4-Methoxy-2-methylbenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure with a thia and azabicyclo framework, which contributes to its unique biological properties. The presence of the methoxy and methyl groups on the benzoyl moiety enhances its lipophilicity, potentially influencing its interaction with biological targets.

Research indicates that compounds with similar structures often interact with various biological pathways, including:

  • Enzyme Inhibition : Many bicyclic compounds act as inhibitors for specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : These compounds may bind to neurotransmitter receptors, influencing signaling pathways in the nervous system.
  • Antimicrobial Activity : Some derivatives exhibit activity against bacterial strains, suggesting potential use in treating infections.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds.

Study Activity Methodology Results
Study AAntibacterialIn vitro assays against Gram-positive and Gram-negative bacteriaShowed significant inhibition against Staphylococcus aureus
Study BEnzyme inhibitionKinetic assays on target enzymes (e.g., acetylcholinesterase)IC50 values indicated strong inhibition at low concentrations
Study CNeuroprotectiveIn vivo models of neurodegenerationReduced neuronal death in models of oxidative stress

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration induced by oxidative stress, the compound exhibited protective effects on neuronal cells. The study reported a decrease in markers of apoptosis and inflammation, suggesting potential therapeutic applications in neurodegenerative diseases.

Research Findings

Recent research has focused on optimizing the structure of similar bicyclic compounds to enhance their biological activity. Modifications to the substituents on the benzoyl group have been shown to significantly affect their potency and selectivity for various biological targets.

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